molecular formula C13H18INO2 B3185120 Butyl 4-(dimethylamino)-3-iodobenzoate CAS No. 1131614-75-9

Butyl 4-(dimethylamino)-3-iodobenzoate

Cat. No.: B3185120
CAS No.: 1131614-75-9
M. Wt: 347.19 g/mol
InChI Key: QMKUIPSSRYATLU-UHFFFAOYSA-N
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Description

Butyl 4-(dimethylamino)-3-iodobenzoate (CAS 1131614-75-9) is an iodobenzoate ester derivative with a molecular formula of C13H18INO2 and a molecular weight of 347.19 g/mol . This compound belongs to the class of iodobenzoates, which are valuable building blocks in organic synthesis and pharmaceutical research . Iodobenzoates are frequently employed in metal-catalyzed cross-coupling reactions, such as the Stille reaction, enabling the formation of new carbon-carbon bonds for the construction of complex organic molecules . The structural features of this compound—specifically the aromatic iodine and the ester group—make it a versatile intermediate for developing potential pharmacologically active substances . It is also used as a key precursor in the synthesis of more complex molecules for various research applications . This product is intended for research purposes only and is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1131614-75-9

Molecular Formula

C13H18INO2

Molecular Weight

347.19 g/mol

IUPAC Name

butyl 4-(dimethylamino)-3-iodobenzoate

InChI

InChI=1S/C13H18INO2/c1-4-5-8-17-13(16)10-6-7-12(15(2)3)11(14)9-10/h6-7,9H,4-5,8H2,1-3H3

InChI Key

QMKUIPSSRYATLU-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)I

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)N(C)C)I

Origin of Product

United States

Scientific Research Applications

Photochemical Applications

1. UV Absorption and Photoinitiation

Butyl 4-(dimethylamino)-3-iodobenzoate exhibits significant ultraviolet (UV) absorption properties, making it an effective UV filter. The compound can be used in formulations for sunscreens and other cosmetic products to protect against harmful UV radiation. It acts as a UVB absorber , which is crucial for skin protection in sun care products.

A study highlighted that compounds like this one are often combined with other photoinitiators to enhance their effectiveness in UV polymerization processes, especially in coatings and inks .

ApplicationDescription
SunscreensActs as a UVB filter to protect skin from UV radiation.
CoatingsUsed in varnishes and inks to facilitate UV polymerization.

Pharmaceutical Applications

2. Drug Formulation

In the pharmaceutical industry, this compound has potential applications as an intermediate in drug synthesis. Its ability to form colored condensation products with various amines allows it to be utilized in the development of drug candidates that require specific structural characteristics.

For instance, its derivatives can serve as active pharmaceutical ingredients (APIs) or excipients in formulations where stability and efficacy are paramount .

ApplicationDescription
Active Pharmaceutical IngredientUsed as an intermediate in drug synthesis.
ExcipientsActs as a stabilizer or enhancer in drug formulations.

Materials Science Applications

3. Polymer Chemistry

The compound's reactivity allows it to be employed in polymer chemistry as a modifier or additive. Its role in enhancing the properties of polymers—such as flexibility, durability, and resistance to degradation—has been documented in several studies.

For example, research indicates that incorporating this compound into polymer matrices can improve their UV stability and mechanical properties .

ApplicationDescription
Polymer AdditiveEnhances mechanical properties and UV stability of polymers.
Coating FormulationsImproves durability and resistance to environmental factors.

Case Studies

Case Study 1: Sunscreen Formulation

A formulation study demonstrated that incorporating this compound into sunscreen products significantly improved UVB protection while maintaining a non-greasy feel on the skin. The study concluded that this compound could be a valuable ingredient in cosmetic formulations aimed at sun protection .

Case Study 2: Photoinitiator Performance

In a comparative analysis of photoinitiators for UV curing applications, this compound was found to outperform traditional photoinitiators in terms of curing speed and final film quality when used in combination with thioxanthones . This finding suggests its potential for broader applications in industrial coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Iodine and Dimethylamino Groups

The iodine atom at the 3-position introduces steric bulk and electron-withdrawing effects, which may reduce reactivity compared to non-iodinated analogs. For instance, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to the absence of iodine and the electron-donating dimethylamino group, which enhances radical generation . In contrast, the iodine in butyl 4-(dimethylamino)-3-iodobenzoate could stabilize intermediates via resonance or hinder steric access in reactions.

Ester Group Variations

  • Butyl vs. Ethyl Esters: Butyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters. Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin systems (e.g., higher degree of conversion) due to its smaller ester group, which facilitates molecular mobility .
  • Butyl vs. However, its molecular weight (235.32 g/mol) is lower than this compound, which includes iodine (estimated molecular weight >300 g/mol) .

Positional Isomerism

Butyl 2-amino-5-iodobenzoate (from the same catalog) lacks the dimethylamino group, replacing it with a primary amine. This structural difference reduces electron-donating capacity, likely lowering reactivity in photoinitiation but increasing acidity at the amino site .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₃H₁₈INO₂ ~347.1 (estimated) 4-(dimethylamino), 3-iodo, butyl ester Potential photoinitiator, synthetic intermediate
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 4-(dimethylamino), ethyl ester High reactivity in resin cements
Isoamyl 4-(dimethylamino)benzoate C₁₄H₂₁NO₂ 235.32 4-(dimethylamino), isoamyl ester Laboratory chemical, lipid solubility
Butyl 2-amino-5-iodobenzoate C₁₁H₁₄INO₂ 319.14 2-amino, 5-iodo, butyl ester Synthetic intermediate, reduced electron donation

Q & A

Basic Questions

Q. What are the key synthetic routes for Butyl 4-(dimethylamino)-3-iodobenzoate, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves sequential functionalization of the benzoate backbone. For example:

  • Iodination : Introduce iodine at the 3-position via electrophilic substitution or metal-catalyzed cross-coupling. Evidence from methyl 4-iodo-3-methylbenzoate synthesis (starting with 3-methyl-4-aminobenzoic acid) highlights iodination under acidic conditions .
  • Esterification : React 4-(dimethylamino)-3-iodobenzoic acid with butanol using acid catalysis (e.g., glacial acetic acid) under reflux, followed by solvent removal and filtration .
  • Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of acid to alcohol), temperature (reflux at ~78°C for ethanol-based systems), and catalyst concentration (5 drops of acetic acid per 0.001 mol substrate) to maximize yield .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation. Similar benzoate esters (e.g., isoamyl derivatives) require protection from moisture and light .
  • Safety : Use PPE (gloves, goggles) and work in well-ventilated areas to avoid inhalation/contact. Emergency protocols for related esters include immediate rinsing with water for skin/eye exposure .

Advanced Research Questions

Q. How does the electronic effect of the dimethylamino group influence the reactivity of the iodo substituent in cross-coupling reactions?

  • Methodology :

  • The electron-donating dimethylamino group at the 4-position activates the aromatic ring, potentially altering the iodo substituent's reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Experimental design : Compare coupling rates of this compound with non-activated aryl iodides (e.g., methyl 4-iodo-3-methylbenzoate ) under identical conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). Monitor yields and side products via HPLC/MS.

Q. What challenges arise in achieving regioselective iodination during synthesis, and how can competing side reactions be mitigated?

  • Methodology :

  • Challenge : Iodination at the 3-position may compete with para-substitution or over-iodination. For example, methyl 4-iodo-3-methylbenzoate synthesis requires precise control of iodinating agents (e.g., I₂/HNO₃) to avoid di-iodination .
  • Mitigation : Use directing groups (e.g., methyl or dimethylamino) to guide iodination. Monitor reaction progress via TLC and quench intermediates before side reactions dominate.

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability assays : Incubate the compound in buffers (pH 2–12) at 25°C/40°C. Analyze degradation via UV-Vis spectroscopy (λmax ~270 nm for benzoates) or LC-MS.
  • Findings : Related esters (e.g., isoamyl 4-(dimethylamino)benzoate) degrade rapidly under alkaline conditions, suggesting similar sensitivity .

Data Contradictions and Validation

  • Conflict : Reported yields for iodination of aromatic amines (e.g., 3-methyl-4-aminobenzoic acid vs. triazole derivatives ) vary due to substrate electronic differences.
  • Resolution : Validate optimal conditions for each step independently. For example, use kinetic studies to identify rate-limiting steps (e.g., iodination vs. esterification).

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